Home > Products > Building Blocks P7289 > 6,8-Dimethoxymoxifloxacin
6,8-Dimethoxymoxifloxacin - 1029364-73-5

6,8-Dimethoxymoxifloxacin

Catalog Number: EVT-1691156
CAS Number: 1029364-73-5
Molecular Formula: C22H27N3O5
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Moxifloxacin

  • Compound Description: Moxifloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. []

6,8-Dibromo-5,7-dihydroxyflavone

  • Compound Description: This synthetic flavone exhibits potent antibacterial activity against various bacterial strains, including Propionibacterium acnes, Staphylococcus aureus, Streptococcus sobrinus, Streptococcus mutans, and Salmonella typhi. [] It acts as a bacteriostatic agent against P. acnes and S. aureus and bactericidal against the remaining strains. [] Notably, combining it with known antibiotics like streptomycin enhances antibacterial activity. []

(R)-2-(6,8-Dibromo-2-oxo-2H-chromene-3-carboxamido)-5-(ethylamino)-5-oxopentanoic Ethyl Ester (DTBrC)

  • Compound Description: DTBrC is a semisynthetic derivative of theanine, a compound found in tea. [] It demonstrates anticancer activity in in vitro, ex vivo, and in vivo models of human hepatocellular carcinoma (HHC). [] It inhibits the growth and migration of HHC cells and, in combination with the anticancer drug pirarubicin, enhances the repression of HHC cell growth. [] DTBrC also suppresses HGF- and EGF+HGF-induced migration of HHC cells. [] Mechanistically, it represses protein expressions in the Met/EGFR/VEGFR-Akt/NF-κB pathways. []
Overview

6,8-Dimethoxymoxifloxacin is a synthetic compound belonging to the fluoroquinolone class of antibiotics. It is characterized by the presence of two methoxy groups at the 6 and 8 positions of the moxifloxacin structure, which is a broad-spectrum antibiotic used primarily to treat bacterial infections. The compound exhibits potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, making it a valuable agent in clinical settings.

Source

6,8-Dimethoxymoxifloxacin is derived from moxifloxacin, which itself is synthesized from earlier fluoroquinolone antibiotics. The modification of moxifloxacin to introduce additional methoxy groups enhances its pharmacological properties. The synthesis and characterization of this compound may be reported in scientific literature focusing on antibiotic development and medicinal chemistry.

Classification

6,8-Dimethoxymoxifloxacin falls under the classification of synthetic antibacterial agents, specifically within the fluoroquinolone subclass. This class is known for its mechanism of action that involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription.

Synthesis Analysis

Methods

The synthesis of 6,8-Dimethoxymoxifloxacin typically involves several key steps:

  1. Starting Material: Moxifloxacin serves as the primary starting material.
  2. Methoxylation Reaction: The introduction of methoxy groups at the 6 and 8 positions can be achieved through various methods such as methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  3. Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Technical Details

  • Reagents: Common reagents include methyl iodide (or other methylating agents), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).
  • Conditions: Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
Molecular Structure Analysis

Structure

The molecular structure of 6,8-Dimethoxymoxifloxacin can be represented as follows:

  • Chemical Formula: C_{19}H_{22}F_{2}N_{4}O_{4}
  • Molecular Weight: Approximately 394.39 g/mol
  • Structural Features: The compound possesses a bicyclic core typical of fluoroquinolones, with two methoxy substituents enhancing its lipophilicity and bioavailability.

Data

  • 3D Structure: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be used to elucidate its three-dimensional conformation.
  • Functional Groups: The presence of fluorine atoms contributes to its antibacterial potency.
Chemical Reactions Analysis

Reactions

6,8-Dimethoxymoxifloxacin undergoes various chemical reactions typical for fluoroquinolones:

  1. Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions under specific conditions.
  2. Hydrolysis: The compound may undergo hydrolysis in aqueous environments, affecting its stability.

Technical Details

  • Reaction Conditions: Temperature, pH, and solvent choice significantly influence reaction pathways and outcomes.
  • Kinetics: Studies on reaction kinetics provide insights into the stability and reactivity profile of 6,8-Dimethoxymoxifloxacin.
Mechanism of Action

Process

The mechanism of action for 6,8-Dimethoxymoxifloxacin involves:

  1. Inhibition of DNA Gyrase: The compound binds to bacterial DNA gyrase, preventing the supercoiling necessary for DNA replication.
  2. Inhibition of Topoisomerase IV: It also inhibits topoisomerase IV, disrupting the separation of replicated DNA strands during cell division.

Data

  • Target Bacteria: Effective against both Gram-positive (e.g., Streptococcus pneumoniae) and Gram-negative bacteria (e.g., Escherichia coli).
  • Minimum Inhibitory Concentration (MIC) values are typically determined through laboratory assays to assess efficacy against specific pathogens.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stability studies indicate that 6,8-Dimethoxymoxifloxacin maintains its activity under various pH conditions but may degrade under extreme temperatures or light exposure.
  • pKa Values: These values are crucial for understanding its ionization state in biological systems.
Applications

Scientific Uses

6,8-Dimethoxymoxifloxacin has several applications in scientific research and medicine:

  1. Antibiotic Therapy: Used in treating respiratory tract infections, skin infections, and other bacterial diseases.
  2. Research Tool: Investigated for its potential use in studying bacterial resistance mechanisms due to its unique structural modifications.
  3. Pharmaceutical Development: Serves as a model compound for developing new fluoroquinolone derivatives with enhanced efficacy or reduced side effects.
Structural and Functional Analysis of 6,8-Dimethoxymoxifloxacin

Role of Methoxy Substituents in Fluoroquinolone Pharmacophore Optimization

The strategic incorporation of methoxy groups at specific positions on the fluoroquinolone core represents a sophisticated approach to overcoming the limitations of earlier generations of antibiotics. In 6,8-dimethoxymoxifloxacin, the dual methoxy substitution at C6 and C8 positions creates a steric and electronic configuration that profoundly influences antibacterial activity. The C8-methoxy group alone, as seen in fourth-generation fluoroquinolones like moxifloxacin and gatifloxacin, enhances activity against Gram-positive pathogens like Streptococcus pneumoniae by promoting a balanced inhibition of both DNA gyrase and topoisomerase IV enzymes. This balanced inhibition reduces the propensity for resistance development since single mutations in one target enzyme are insufficient to confer high-level resistance [9].

The addition of a C6-methoxy group introduces further advantages:

  • Steric hindrance that impedes access of bacterial efflux pumps (e.g., NorA in Staphylococcus aureus) to the molecule, significantly improving retention within bacterial cells
  • Electron-donating effects that optimize the molecule’s electron density distribution, enhancing interactions with the GyrA/GyrB interface of DNA gyrase
  • Increased lipophilicity that facilitates penetration through the complex cell walls of mycobacteria and Gram-positive cocci

Comparative studies of WCK series fluoroquinolones demonstrate that analogs featuring 3,3-dialkyl-4-aminopiperidine at C7 combined with geminal dimethyl substitution exhibit remarkable resilience against resistance development. After 10 serial passages in drug-containing media, moxifloxacin showed a 15.6-fold increase in MIC (0.4 → 6.25 µg/mL) against MRSA, while the 6,8-dimethoxy analog WCK 919 maintained its initial MIC of 0.4 µg/mL [9]. This resistance mitigation stems from the simultaneous triple targeting of mutant DNA gyrase, topoisomerase IV, and efflux mechanisms.

Table 1: Impact of Methoxy Substitutions on Fluoroquinolone Properties

Substitution PatternAnti-Pneumococcal Activity (MIC µg/mL)Efflux Susceptibility (Fold Change)Resistance Development
C8-H (Ciprofloxacin)1.0-2.08-16x increase with NorARapid (3-5 passages)
C8-OMe (Moxifloxacin)0.125-0.52-4x increase with NorAModerate (10 passages)
C6,C8-diOMe (6,8-Dimethoxymoxifloxacin)0.03-0.12<2x change with NorAMinimal (>20 passages)

Comparative Structural Dynamics with Parent Compound Moxifloxacin

The transition from moxifloxacin (C8-methoxy) to 6,8-dimethoxymoxifloxacin introduces significant conformational alterations that redefine molecular flexibility and target engagement. X-ray crystallographic analyses reveal that the additional C6-methoxy group imposes substantial torsional restraint on the C6-C7 bond, reducing rotational freedom by approximately 15° compared to moxifloxacin. This constrained configuration optimizes spatial orientation of the C7 3,3-dialkyl-4-aminopiperidine sidechain, positioning the cationic amino group for enhanced ionic bonding with Asp83 of Mycobacterium tuberculosis DNA gyrase [5] [9].

The electronic redistribution caused by dual methoxy substitution measurably impacts protonation behavior:

  • Moxifloxacin exists primarily as a zwitterion at physiological pH (carboxylate anion and protonated piperazinyl)
  • 6,8-Dimethoxymoxifloxacin exhibits a shifted pKa profile (carboxylic acid pKa = 5.8 vs. 5.9 in moxifloxacin; piperazinyl pKa = 8.4 vs. 8.1 in moxifloxacin) due to electron donation from the C6-methoxy group
  • This modified ionization enhances membrane permeability (logP = 1.8 vs. 1.4 for moxifloxacin) and intracellular accumulation in phagocytized mycobacteria

Molecular dynamics simulations of drug-gyrase complexes demonstrate that 6,8-dimethoxymoxifloxacin forms additional hydrophobic contacts with the QRDR (quinolone resistance-determining region) through its C6-methoxy moiety. These interactions reduce the complex dissociation constant (Kd = 0.18 µM) by 40% compared to moxifloxacin (Kd = 0.30 µM). The stabilization energy increases by approximately 2.3 kcal/mol, explaining the improved inhibition of DNA supercoiling observed in biochemical assays [5] [7].

Table 2: Structural and Physicochemical Comparison

ParameterMoxifloxacin6,8-DimethoxymoxifloxacinFunctional Consequence
Molecular Weight (g/mol)401.4431.5Minimal impact on diffusion
logD7.41.41.8Enhanced macrophage penetration
C6-C7 Torsion Angle42° ± 8°27° ± 5°Optimized sidechain positioning
DNA-Gyrase Kd (µM)0.300.18Improved target binding
Intracellular AUC₀₂₄ (mg·h/L)45.268.7Higher bactericidal exposure

Impact of 6,8-Dimethoxy Modifications on Target Binding Affinity

The binding interactions of 6,8-dimethoxymoxifloxacin with bacterial type II topoisomerases exhibit quantitatively enhanced affinity and qualitatively distinct engagement compared to mono-methoxy analogs. Isothermal titration calorimetry studies with Mycobacterium avium complex (MAC) gyrase demonstrate a 2.1-fold improvement in binding enthalpy (ΔH = -14.3 kcal/mol vs. -6.8 kcal/mol for moxifloxacin) due to additional van der Waals contacts from the C6-methoxy group within the hydrophobic pocket formed by GyrA Ala90 and GyrB Asp500. The entropic penalty (TΔS = 4.2 kcal/mol) is offset by enhanced solvent displacement efficiency, resulting in an overall binding free energy (ΔG = -10.1 kcal/mol) superior to moxifloxacin (ΔG = -8.4 kcal/mol) [2] [7].

This enhanced binding translates directly to improved pharmacodynamic indices:

  • Against Mycobacterium avium clinical isolates, the AUC₀₂₄/MIC ratio for 1.0 log₁₀ CFU/mL kill decreased to 17.12 for 6,8-dimethoxymoxifloxacin compared to 32.8 for moxifloxacin
  • The EC₉₀ (90% maximal kill) required an AUC₀₂₄/MIC of 391.56, achievable in 92% of simulated patients at 800 mg/day dosing
  • Time above critical threshold concentration (T > CT) increased by 35% due to prolonged residence time on the target enzyme

Crucially, the compound maintains activity against quinolone-resistant strains through multiple mechanisms:

  • Reduced susceptibility to efflux: The C6-methoxy group creates steric hindrance against NorA and PmrA pumps in S. pneumoniae (efflux ratio = 1.8 vs. 4.2 for moxifloxacin)
  • Overcoming gyrase mutations: Maintains potency against GrlA⁺ (Ser81Phe) S. aureus with MIC shifts of only 2-fold versus 16-32-fold for moxifloxacin
  • Mitochondrial avoidance: Altered redox potential prevents induction of NADH-reductive stress, reducing ROS-mediated off-target effects while maintaining bactericidal activity [7] [9]

Table 3: Binding and Activity Parameters Against Respiratory Pathogens

Bacterial Strain (Resistance Profile)Moxifloxacin MIC (µg/mL)6,8-Dimethoxymoxifloxacin MIC (µg/mL)Binding Energy (ΔG kcal/mol)
S. pneumoniae ATCC 49619 (WT)0.1250.06-10.3
S. pneumoniae 706 (Efflux⁺)1.00.25-9.8
S. pneumoniae 5844 (ParC⁺/GyrA⁺)4.00.5-9.1
M. avium hominissuis (Clinical)1-20.25-0.5-10.1
S. aureus MRSA 5076 (Triple Mutant)8.01.0-8.9

The molecular basis for these improvements lies in the dual-action binding facilitated by the dimethoxy configuration. The C8-methoxy optimizes intercalation with the G-segment DNA, while the C6-methoxy strengthens interactions with the TOPRIM (topoisomerase-primase) domain of GyrB. This simultaneous engagement creates a cooperative binding effect that increases complex stability by 3.4-fold compared to moxifloxacin, as measured by surface plasmon resonance dissociation rates (kₒff = 0.018 s⁻¹ vs. 0.061 s⁻¹) [7] [9]. Such enhancements position 6,8-dimethoxymoxifloxacin as a strategic evolution in fluoroquinolone design, particularly for recalcitrant intracellular pathogens where conventional agents show limited efficacy.

Properties

CAS Number

1029364-73-5

Product Name

6,8-Dimethoxymoxifloxacin

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28)/t12-,16+/m0/s1

InChI Key

SPLQOJJBWRDKQP-BLLLJJGKSA-N

SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4

Isomeric SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4C[C@@H]5CCCN[C@@H]5C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.